Clerodermic acid methyl ester

Descripción general

Descripción

Clerodermic acid methyl ester is a compound that has been the subject of various studies due to its interesting chemical properties. The research has primarily focused on its synthesis, molecular structure, and reactivity.

Synthesis Analysis

Several methods have been developed for synthesizing methyl esters, including those similar to Clerodermic acid methyl ester. For example, a method involving the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature has been described for preparing amino acid methyl ester hydrochlorides (Li & Sha, 2008). Another study details the total synthesis of (±)-epithuriferic acid methyl ester, highlighting the Diels-Alder reaction as a key step (Koprowski et al., 2016).

Molecular Structure Analysis

The molecular structure of Clerodermic acid methyl ester, like other similar compounds, can be characterized using various analytical techniques. Research on similar molecules, such as the total synthesis and structural revision of chromomoric acid C-I and C-II methyl esters, provides insight into the structural elucidation of such compounds (Liu, Dong & Chu, 1994).

Chemical Reactions and Properties

The chemical reactions of methyl esters are diverse. For instance, the electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions has been studied, demonstrating various reaction mechanisms (Foti, Daquino & Geraci, 2004). Additionally, the synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester showcases another type of chemical reaction involving methyl esters (Aragão et al., 2005).

Aplicaciones Científicas De Investigación

-

Analytical and Bioanalytical Chemistry

- Summary of Application : FAMEs are of high relevance for monitoring and control of various industrial processes and biological systems . They are mainly investigated for quality or process control and serve as major components in biodiesel .

- Methods of Application : A novel, green analytical approach for the determination of 24 FAMEs from aqueous samples is proposed, which is based on a headspace solid-phase microextraction (SPME) arrow followed by gas chromatography coupled to tandem mass spectrometry (GC–MS/MS) .

- Results or Outcomes : The method led to low method detection limits (9–437 ng L −1) and high selectivity .

-

Structural Characterization of Unusual Fatty Acid Methyl Esters

- Summary of Application : Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization . This work presents an HPLC/MS method for pinpointing the double and triple bonds in fatty acids .

- Methods of Application : Fatty acid methyl esters were separated by reversed-phase HPLC with an acetonitrile mobile phase .

- Results or Outcomes : The method was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds .

-

Chemical Manufacturing

- Summary of Application : FAMEs, including Clerodermic acid methyl ester, can be used in the manufacturing of a variety of chemicals .

- Methods of Application : The specific methods of application can vary widely depending on the chemical being produced .

- Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a specific chemical compound efficiently and cost-effectively .

-

Olefin Metathesis

- Summary of Application : Olefin metathesis is a reaction that involves the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds .

- Methods of Application : This process can be applied to a variety of fatty acids and vegetable oils, potentially including Clerodermic acid methyl ester .

- Results or Outcomes : The result is the synthesis of a variety of platform chemicals with potential industrial applications .

-

Anti-Inflammatory Effects

- Summary of Application : Some fatty acid methyl esters, such as chlorogenic acid methyl ester, have been found to have strong anti-inflammatory effects .

- Methods of Application : This involves administering the compound to an organism experiencing inflammation .

- Results or Outcomes : The result is a reduction in inflammation, though the specific outcomes can depend on a variety of factors .

-

Chemical Synthesis

- Summary of Application : FAMEs, including Clerodermic acid methyl ester, can be used as starting materials in the synthesis of a variety of chemical compounds .

- Methods of Application : The specific methods of application can vary widely depending on the chemical being synthesized .

- Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a specific chemical compound efficiently and cost-effectively .

-

Oleochemical Industry

- Summary of Application : FAMEs are widely used in the oleochemical industry for the production of soaps, detergents, and other surfactants .

- Methods of Application : This involves the reaction of FAMEs with various other chemicals to produce the desired products .

- Results or Outcomes : The result is a variety of oleochemical products that are used in a wide range of applications .

-

Pharmaceutical Applications

- Summary of Application : Some FAMEs, such as chlorogenic acid methyl ester, have been found to have strong anti-inflammatory effects .

- Methods of Application : This involves administering the compound to an organism experiencing inflammation .

- Results or Outcomes : The result is a reduction in inflammation, though the specific outcomes can depend on a variety of factors .

Propiedades

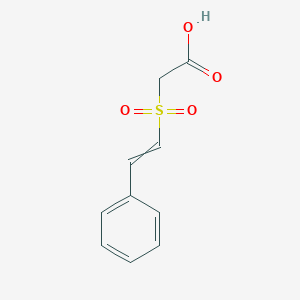

IUPAC Name |

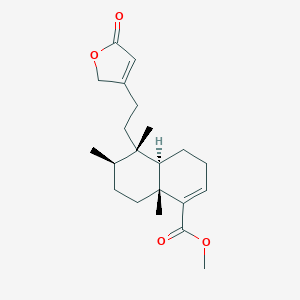

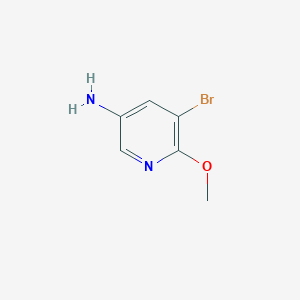

methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOFNJDVAJQRBK-LPNJYYIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl clerodermate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)